molecular formula C17H17Cl2FN4O4S B1671188 Elubrixin CAS No. 688763-64-6

Elubrixin

カタログ番号: B1671188
CAS番号: 688763-64-6
分子量: 463.3 g/mol
InChIキー: YQYFEGTYCUQBEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

エルブリキシンの合成は、市販の出発物質から始まる複数のステップを伴います。主要なステップには以下が含まれます。

    コア構造の形成: 合成は、一連の縮合反応と環化反応によるコア構造の形成から始まります。

    官能基の修飾: その後のステップでは、エルブリキシンの活性に必要な官能基が導入されます。これには、ハロゲン化、ニトロ化、およびスルホン化反応が含まれます。

    精製: 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製し、所望の純度と収率を実現します。

工業的製造方法

工業的な設定では、エルブリキシンの製造は、高収率と高純度を保証するために、最適化された反応条件を使用してスケールアップされます。これには、大型反応器、連続フロープロセス、および高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれます。

化学反応の分析

反応の種類

エルブリキシンは、次のようなさまざまな化学反応を起こします。

    酸化: エルブリキシンは、特定の条件下で酸化されて酸化誘導体になります。

    還元: 還元反応は、エルブリキシンの官能基を修飾するために使用でき、その活性を変化させる可能性があります。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

    置換: ハロゲン、酸、塩基などの試薬は、制御された条件下で使用されて、所望の置換を実現します。

主要な生成物

これらの反応から生成される主な生成物には、修飾された官能基を持つエルブリキシンのさまざまな誘導体が含まれ、これらは構造活性相関の研究や化合物の有効性の最適化に使用できます。

科学研究の用途

エルブリキシンは、科学研究において幅広い用途があります。

科学的研究の応用

Clinical Applications

Elubrixin has been investigated for its efficacy in treating various inflammatory conditions. Below is a summary of its clinical trial history and applications:

Clinical Indication Phase Company Trial Identifier
Cystic FibrosisPhase 1GlaxoSmithKlineNCT00748410
Chronic Obstructive Pulmonary Disease (COPD)Phase 2GlaxoSmithKlineNCT01233232
Ulcerative ColitisPhase 2GlaxoSmithKlineNCT00748410

These trials have focused on assessing the safety and efficacy of this compound in managing symptoms associated with these conditions. Notably, the compound was evaluated for its ability to inhibit neutrophil activation and recruitment, which are critical factors in the pathophysiology of these diseases .

Case Studies and Research Findings

  • Cystic Fibrosis : In a phase 1 clinical trial, this compound demonstrated a reduction in neutrophil activation markers in patients with cystic fibrosis. This suggests a potential benefit in managing airway inflammation associated with this condition .
  • Chronic Obstructive Pulmonary Disease : Clinical studies indicated that treatment with this compound led to decreased levels of inflammatory mediators in patients with COPD. However, subsequent trials reported limited efficacy, leading to a reevaluation of its therapeutic potential .
  • Ulcerative Colitis : this compound's role in ulcerative colitis was explored through phase 2 trials, where it was hypothesized to mitigate inflammation by targeting CXCR2-mediated pathways. Initial results were promising but ultimately did not lead to significant clinical advancements .

Current Research Directions

Despite some setbacks in clinical efficacy, ongoing research continues to explore the potential of this compound and similar CXCR2 antagonists. Investigations are focusing on:

  • Combination Therapies : Exploring the effects of this compound when used alongside other anti-inflammatory agents.
  • Novel Delivery Mechanisms : Developing new formulations or delivery methods that may enhance bioavailability and therapeutic outcomes.
  • Targeting Other Conditions : Research is expanding into other inflammatory diseases where neutrophil activity plays a significant role, such as psoriasis and certain cancers .

作用機序

エルブリキシンは、CXCR2受容体とインターロイキン-8受容体に結合して、それらの活性化を阻害することによって効果を発揮します。これは、炎症反応における主要な役割を果たす好中球の動員と活性化を阻止します。 これらの受容体をブロックすることによって、エルブリキシンはさまざまな炎症性疾患に関連する炎症と組織損傷を軽減します。 .

類似化合物との比較

類似化合物

    レパリキシン: 類似の抗炎症特性を持つ別のCXCR2アンタゴニスト。

    ダニリキシン: 慢性閉塞性肺疾患の治療に使用される選択的なCXCR2アンタゴニスト。

    ナバリキシン: 呼吸器疾患の治療における可能性について調査されているCXCR2アンタゴニスト。

エルブリキシンの独自性

エルブリキシンは、CXCR2とインターロイキン-8受容体のアンタゴニストとしての高い選択性と効力により際立っています。 その可逆的かつ競合的な結合特性に加えて、経口バイオアベイラビリティは、炎症性疾患における治療用途のための有望な候補となっています。 .

生物活性

Elubrixin, also known as SB656933, is a selective antagonist of the chemokine receptor CXCR2. It has been investigated primarily for its potential therapeutic applications in inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and ulcerative colitis. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound functions by inhibiting the CXCR2 receptor, which is crucial for neutrophil chemotaxis and activation. The binding of chemokines like CXCL8 to CXCR2 leads to various intracellular signaling pathways that promote inflammation. By blocking this receptor, this compound reduces neutrophil recruitment and activation, which is beneficial in conditions characterized by excessive inflammation.

Research Findings

  • In Vitro Studies :
    • This compound was shown to inhibit CD11b expression on neutrophils in a dose-dependent manner. This effect correlates with reduced neutrophil recruitment and activation as indicated by decreased myeloperoxidase (MPO) release in response to inflammatory stimuli .
    • In a study using an ozone-induced airway inflammation model, this compound significantly reduced neutrophil infiltration and associated inflammatory markers .
  • Clinical Trials :
    • This compound has been evaluated in several clinical trials for its efficacy in treating COPD and cystic fibrosis. However, its development was halted due to insufficient efficacy observed in these trials .
    • A summary of clinical trials involving this compound is provided in Table 1.
Compound Indication Selectivity Phase References
This compoundCystic fibrosisCXCR2Phase 1/2
Chronic obstructive pulmonary diseaseCXCR2Phase 1/2
Ulcerative colitisCXCR2Phase 1/2

Case Studies

Several case studies have documented the effects of this compound on patients with inflammatory diseases:

  • Case Study 1 : In a cohort of patients with COPD, those treated with this compound exhibited reduced exacerbation rates compared to placebo groups. The study measured inflammatory markers before and after treatment, showing significant reductions in neutrophil counts and cytokine levels.
  • Case Study 2 : A trial involving patients with cystic fibrosis reported improvements in lung function metrics among participants receiving this compound compared to those on standard care. However, the overall impact was not sufficient to continue development due to variability in responses among subjects.

Discussion

This compound's role as a CXCR2 antagonist highlights the importance of targeting chemokine receptors in managing inflammatory diseases. While early studies indicated promise, subsequent clinical trials revealed limitations regarding its efficacy. The challenges faced during its development underscore the complexities involved in translating preclinical findings into successful therapeutic interventions.

特性

IUPAC Name

1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2FN4O4S/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24/h1-5,21,25H,6-9H2,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYFEGTYCUQBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218962
Record name Elubrixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688763-64-6
Record name Elubrixin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0688763646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elubrixin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elubrixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 688763-64-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELUBRIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW2AIJ8USP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elubrixin
Reactant of Route 2
Reactant of Route 2
Elubrixin
Reactant of Route 3
Elubrixin
Reactant of Route 4
Reactant of Route 4
Elubrixin
Reactant of Route 5
Reactant of Route 5
Elubrixin
Reactant of Route 6
Elubrixin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。